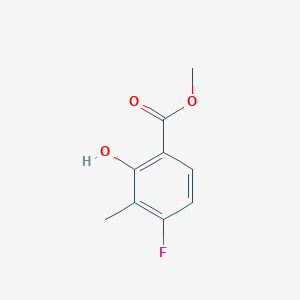
7-fluoro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a fluorinated benzothiazole derivative This compound is known for its unique chemical structure, which includes a benzothiazole ring system with a fluorine atom at the 7th position and a trione functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the introduction of a fluorine atom into the benzothiazole ring system. One common method is the fluorination of 2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 7-fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
7-fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trione functionality to diols or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols and alcohols.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
7-fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- 6-fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- 5-fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Uniqueness
7-fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to the specific position of the fluorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This positional specificity can result in distinct interactions with molecular targets compared to other fluorinated benzothiazole derivatives .
Propiedades
Número CAS |
1197362-78-9 |
|---|---|
Fórmula molecular |
C7H4FNO3S |
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
7-fluoro-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H4FNO3S/c8-5-3-1-2-4-6(5)13(11,12)9-7(4)10/h1-3H,(H,9,10) |
Clave InChI |
MHIYEMJXXUANDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)S(=O)(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B15297936.png)
![7-Fluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B15297950.png)

![methyl (3R)-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,4aH,9H,9aH-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15297966.png)





